5,8-Dioxa-2-thiaspiro[3.4]octane
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Overview
Description
5,8-Dioxa-2-thiaspiro[3.4]octane is a heterocyclic compound with the molecular formula C5H8O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dioxa-2-thiaspiro[3.4]octane typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing both oxygen and sulfur atoms. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the desired spiro compound .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods. This would include the use of more efficient catalysts, higher purity starting materials, and advanced purification techniques to achieve the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,8-Dioxa-2-thiaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
5,8-Dioxa-2-thiaspiro[3.4]octane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: Researchers are exploring the potential biological activities of this compound, including its antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,8-Dioxa-2-thiaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5,8-Dioxa-2-thiaspiro[3.4]octane include:
- 1-Chloro-5,8-Dioxa-2-thiaspiro[3.4]octane
- 1,1-Dichloro-5,8-Dioxa-2-thiaspiro[3.4]octane
- 5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride
Uniqueness
This compound is unique due to its specific arrangement of oxygen and sulfur atoms within a spirocyclic structure. This configuration imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and biological activity .
Properties
IUPAC Name |
5,8-dioxa-2-thiaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c1-2-7-5(6-1)3-8-4-5/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEAAXPZQUOWII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725361 |
Source
|
Record name | 5,8-Dioxa-2-thiaspiro[3.4]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32481-28-0 |
Source
|
Record name | 5,8-Dioxa-2-thiaspiro[3.4]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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